2-(hydroxymethyl)-N-methylbenzamide

Description

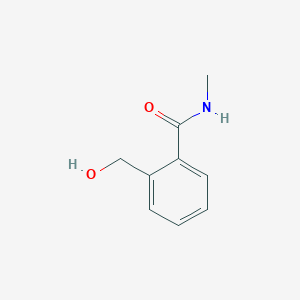

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJCVRGMNCURHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39976-03-9 | |

| Record name | 2-(HYDROXYMETHYL)-N-METHYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(hydroxymethyl)-N-methylbenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(hydroxymethyl)-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound (CAS No: 39976-03-9). As a functionalized aromatic amide, this compound serves as a versatile intermediate in organic synthesis and holds potential in the development of novel therapeutic agents. This document details a robust synthetic strategy, offers an expert analysis of its predicted spectroscopic characteristics, explores its chemical reactivity and stability under various conditions, and discusses its relevance in medicinal chemistry, particularly concerning its potential anti-inflammatory properties. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antiemetic, antipsychotic, and anti-inflammatory effects. The substitution pattern on the aromatic ring and the amide nitrogen dictates the molecule's pharmacological profile. This compound is a unique derivative featuring two key functional groups: a primary alcohol at the ortho position and an N-methylated amide. This arrangement provides specific steric and electronic properties and offers multiple points for further chemical modification, making it a valuable building block for creating complex molecules and compound libraries for drug discovery.[1] Its potential utility as an intermediate for compounds targeting neurological and inflammatory conditions underscores the importance of a thorough understanding of its chemical nature.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experiments, including reaction setup, purification, and formulation.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 39976-03-9 | PubChem[2] |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[2] |

| Molecular Weight | 165.19 g/mol | PubChem[2] |

| SMILES | CNC(=O)C1=CC=CC=C1CO | PubChem[2] |

| InChIKey | BFJCVRGMNCURHB-UHFFFAOYSA-N | PubChem[2] |

| Physical State | Solid (predicted) | - |

| XLogP3-AA (cLogP) | 0.3 | PubChem[2] |

Caption: Chemical Structure of this compound.

Synthesis and Purification Strategy

While multiple synthetic routes to benzamides exist, a highly effective and accessible method for preparing ortho-hydroxymethylated benzamides involves the reductive ring-opening of an N-substituted phthalimide precursor. This approach is advantageous as it starts from readily available materials and employs a mild reducing agent.

Principle: Reductive Ring-Opening of Phthalimide Precursors

The core of this synthesis is the transformation of a stable five-membered phthalimide ring into the desired open-chain benzamide. Phthalic anhydride is first condensed with methylamine to form N-methylphthalimide. Subsequently, this imide is selectively reduced using a hydride donor like sodium borohydride (NaBH₄). The borohydride attacks one of the carbonyl groups, leading to a ring-opening event that generates the ortho-hydroxymethyl group and the N-methylbenzamide functionality in a single, efficient step.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for synthesizing related 2-hydroxymethylbenzamides.[3]

Step 1: Synthesis of N-methylphthalimide

-

To a 100 mL round-bottom flask, add phthalic anhydride (14.8 g, 100 mmol) and glacial acetic acid (40 mL).

-

While stirring, slowly add an aqueous solution of methylamine (40%, ~8.5 mL, 110 mmol). An exothermic reaction will occur.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in a vacuum oven. This yields N-methylphthalimide.

Step 2: Reductive Ring-Opening to this compound

-

In a 250 mL round-bottom flask, dissolve the N-methylphthalimide (16.1 g, 100 mmol) in a 6:1 mixture of methanol and water (140 mL).

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (7.6 g, 200 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude this compound can be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane. The purity of the final product should be assessed using Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed in the following section.

Caption: Proposed workflow for synthesis and purification.

Spectroscopic Elucidation

Accurate structural confirmation is paramount. The following sections detail the predicted spectroscopic data based on the known effects of the constituent functional groups and analysis of similar structures.[4][5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative, showing distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.6 | Multiplet | 4H | Ar-H | Aromatic protons on the benzene ring. |

| ~ 6.5 - 7.0 | Broad Singlet | 1H | N-H | Amide proton, often broad due to quadrupole relaxation and exchange. |

| ~ 4.6 | Singlet | 2H | Ar-CH₂ -OH | Methylene protons of the hydroxymethyl group. Singlet as there are no adjacent protons. |

| ~ 4.5 | Singlet (broad) | 1H | CH₂ -OH | Alcohol proton, often a broad singlet that can exchange with D₂O. |

| ~ 2.9 | Singlet | 3H | N-CH₃ | Methyl protons attached to the amide nitrogen. Singlet due to lack of adjacent protons. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C =O | Amide carbonyl carbon, deshielded by the electronegative oxygen and nitrogen. |

| ~ 138 | Ar-C (quaternary) | Aromatic carbon attached to the hydroxymethyl group. |

| ~ 135 | Ar-C (quaternary) | Aromatic carbon attached to the amide group. |

| ~ 127 - 131 | Ar-C H | Aromatic carbons bearing hydrogen atoms. |

| ~ 63 | Ar-C H₂-OH | Aliphatic carbon of the hydroxymethyl group, attached to an oxygen atom. |

| ~ 26 | N-C H₃ | Aliphatic carbon of the N-methyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| ~ 3300 (sharp/med) | N-H stretch | Secondary Amide (-NH) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (CH₃, CH₂) |

| ~ 1640 | C=O stretch (Amide I) | Amide Carbonyl |

| ~ 1540 | N-H bend (Amide II) | Secondary Amide |

| 1600, 1480 | C=C stretch | Aromatic Ring |

| ~ 1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry (Predicted)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

-

Method: Electrospray Ionization (ESI)

-

Expected Molecular Ion ([M+H]⁺): m/z 166.08

-

Key Fragmentation Pathways:

-

Loss of water (-18 Da) from the hydroxymethyl group to give a fragment at m/z 148.

-

Loss of the hydroxymethyl group (-31 Da) to give a fragment at m/z 135.

-

Cleavage of the amide bond, leading to characteristic benzoyl or N-methyl fragments.

-

Chemical Reactivity and Stability

Key Reactive Centers

This compound has three primary centers for chemical reactivity:

-

The Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified to introduce new functionalities.

-

The Amide N-H Proton: The amide proton is weakly acidic and can be deprotonated with a strong base.

-

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects influenced by both the amide and hydroxymethyl substituents.

pH-Dependent Stability and Degradation Pathway

Research on related N-(hydroxymethyl) compounds reveals a critical instability, particularly under alkaline conditions.[7] N-(hydroxymethyl)-N-methylbenzamide is known to be less stable than its N-unsubstituted counterpart, N-(hydroxymethyl)benzamide.[7] In the presence of a base, the amide proton can be abstracted, facilitating an E1cB-like elimination (retro-Mannich reaction). This process results in the degradation of the molecule into formaldehyde and 2-methylbenzamide. This instability is a crucial consideration for storage, formulation, and reaction conditions.

Acid-catalyzed breakdown is also possible, though the mechanism differs.[8][9] Under acidic conditions, protonation of the hydroxyl group can facilitate its departure as a water molecule, leading to the formation of a resonance-stabilized cation that can react with nucleophiles.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C9H11NO2 | CID 4147605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bmse000668 Benzamide at BMRB [bmrb.io]

- 5. N-Methylbenzamide(613-93-4) 1H NMR spectrum [chemicalbook.com]

- 6. Benzamide, N-methyl- [webbook.nist.gov]

- 7. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-(hydroxymethyl)-N-methylbenzamide CAS number 39976-03-9

An In-depth Technical Guide to 2-(hydroxymethyl)-N-methylbenzamide (CAS 39976-03-9)

Authored by: A Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of this compound, a molecule of interest for researchers in medicinal chemistry and drug development. Eschewing a rigid template, this guide is structured to logically present the core scientific information, from its fundamental properties to its synthesis and potential applications. The content herein is synthesized from established chemical principles and available data on analogous structures, offering field-proven insights into its handling and scientific exploration.

Physicochemical Properties and Safety Data

This compound is a substituted aromatic amide. Its core structure consists of a benzene ring with a hydroxymethyl group and an N-methylcarboxamide group in an ortho arrangement. This specific substitution pattern is key to its chemical reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 39976-03-9 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CNC(=O)C1=CC=CC=C1CO | [1] |

| Melting Point | 122-123 °C | [1] |

| Boiling Point (Predicted) | 363.3 ± 25.0 °C at 760 mmHg | [1] |

Safety and Handling: This compound is classified under GHS as follows:

Standard laboratory precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

Proposed Synthetic Protocol: Aminolysis of Phthalide

The underlying chemistry of this synthesis involves the nucleophilic attack of methylamine on the ester carbonyl carbon of phthalide. This leads to the opening of the lactone ring to form the desired amide and alcohol functionalities.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of phthalide (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of methylamine (1.5-2.0 eq, typically as a 40% solution in water or as a solution in the reaction solvent). The excess methylamine serves to drive the reaction to completion.

-

Reaction Conditions: The reaction mixture is heated to reflux (the temperature will depend on the solvent used) and stirred for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and visualizing with UV light. The disappearance of the phthalide spot indicates the completion of the reaction.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any unreacted methylamine and other aqueous soluble impurities.

-

Purification: The crude product obtained after drying the organic layer over anhydrous sodium sulfate and concentrating it can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or isopropanol/water, to yield the pure this compound as a solid.

Experimental Rationale

-

Choice of Reactants: Phthalide is a readily available and stable starting material. Methylamine is a simple and effective nucleophile for this transformation.

-

Solvent Selection: Protic solvents like ethanol can facilitate the reaction by stabilizing the transition state and solvating the ionic intermediates.

-

Temperature: Heating is necessary to provide the activation energy for the ring-opening of the lactone by the amine.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of soluble impurities and yielding a crystalline product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the ortho-substitution, hindered rotation around the amide C-N bond may lead to the presence of rotamers at room temperature. This can result in the broadening of signals for the N-methyl group and the aromatic protons closest to the amide functionality. Variable temperature NMR studies could be employed to investigate this phenomenon.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.3 | Multiplet | 4H | Aromatic protons |

| ~4.7 | Singlet | 2H | -CH₂OH |

| ~3.0 | Singlet (possibly broad) | 3H | N-CH₃ |

| ~2.5 (broad) | Singlet | 1H | -OH |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (amide) |

| ~140-125 | Aromatic carbons |

| ~64 | -CH₂OH |

| ~26 | N-CH₃ |

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry is expected to show a clear molecular ion peak. The fragmentation pattern will likely be dominated by cleavage of the amide bond and loss of neutral fragments.

Predicted Mass Spectrum Fragmentation:

| m/z | Fragment |

| 165 | [M]⁺ (Molecular ion) |

| 148 | [M - OH]⁺ |

| 134 | [M - CH₂OH]⁺ |

| 105 | [C₆H₄CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 (broad) | O-H stretch (alcohol) |

| ~3200 (broad) | N-H stretch (amide) |

| ~1640 | C=O stretch (amide) |

| ~1540 | N-H bend (amide) |

digraph "Analytical_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];// Nodes synthesis [label="Synthesis & Purification"]; tlc [label="TLC Analysis"]; mp [label="Melting Point"]; nmr [label="NMR Spectroscopy (¹H, ¹³C)"]; ms [label="Mass Spectrometry"]; ir [label="IR Spectroscopy"]; elemental [label="Elemental Analysis"]; structure_confirmation [label="Structure & Purity Confirmation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Edges synthesis -> {tlc, mp, nmr, ms, ir, elemental} [arrowhead=vee]; {tlc, mp, nmr, ms, ir, elemental} -> structure_confirmation [arrowhead=vee];

}

Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Applications and Biological Activity

While there is limited specific data on the biological activity of this compound, the benzamide scaffold is a well-established pharmacophore in drug discovery[2]. Numerous benzamide derivatives have shown a wide range of pharmacological activities.

Potential Areas of Investigation:

-

Anticonvulsant Activity: Many benzamide analogues have been investigated for their potential as anticonvulsant agents[2].

-

Neurokinin-2 (NK₂) Receptor Antagonism: Substituted N-methylbenzamides have been designed as potent NK₂ receptor antagonists, which have implications for treating inflammatory and pain-related disorders[3].

-

Anticancer Activity: Benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors and smoothened (SMO) antagonists, showing promise in oncology[4][5]. The structural features of this compound could be a starting point for the design of novel anticancer agents.

-

Opioid Receptor Modulation: Some N-methylbenzamide derivatives, such as U-47700, are potent µ-opioid receptor agonists[6]. While this highlights a potential for abuse, it also indicates that this chemical class can interact with CNS targets.

Caption: Potential biological targets and applications of the benzamide scaffold.

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the amide carbonyl) in a constrained ortho-conformation makes this compound an interesting candidate for fragment-based drug discovery and as a scaffold for building more complex molecules with specific biological activities.

References

- 1. This compound | C9H11NO2 | CID 4147605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market [cfsre.org]

A Comprehensive Technical Guide to 2-(hydroxymethyl)-N-methylbenzamide

Published: January 2, 2026

Introduction

2-(hydroxymethyl)-N-methylbenzamide is a substituted aromatic amide that belongs to the broader class of benzamides. The benzamide structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This compound, featuring a hydroxymethyl group at the ortho position of the benzene ring and an N-methylated amide, serves as a valuable intermediate in organic synthesis.[3] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a hydrogen-bond donating amide, makes it an attractive building block for the synthesis of more complex molecules and novel chemical entities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route, analytical characterization, and potential applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The structural features of this compound dictate its chemical behavior and potential applications.

Chemical Identity

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 39976-03-9 | [4] |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Canonical SMILES | CNC(=O)C1=CC=CC=C1CO | [4] |

| InChI | InChI=1S/C9H11NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | [4] |

Molecular Weight

The molecular weight of a compound is a fundamental property for stoichiometric calculations in chemical reactions and for its characterization by mass spectrometry.

| Property | Value | Source |

| Average Molecular Weight | 165.19 g/mol | [4] |

| Monoisotopic Mass | 165.078978594 Da | [4] |

Structural Elucidation

The molecular structure of this compound is depicted below.

Caption: 2D structure of this compound.

The molecule consists of a central benzene ring substituted with two functional groups at adjacent positions (ortho-substitution). The N-methylbenzamide group comprises a secondary amide, which can act as both a hydrogen bond donor and acceptor. The hydroxymethyl group (-CH₂OH) contains a primary alcohol, which is a versatile functional group for further chemical modifications. The ortho-positioning of these two groups may allow for intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, purification, and formulation. The following table summarizes key computed physicochemical data.

| Property | Predicted Value | Source |

| XLogP3-AA | 0.3 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 49.3 Ų | [4] |

The presence of both a hydroxyl and an amide group suggests that this compound is a polar molecule. This polarity, along with its ability to form hydrogen bonds, would imply moderate solubility in polar solvents like water, and good solubility in alcohols and other polar organic solvents.[5] The molecule's stability is expected to be good under standard conditions, although the presence of the hydroxymethyl and amide groups may make it susceptible to degradation under harsh acidic or basic conditions.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted benzamides is the coupling of a benzoic acid derivative with an amine.[8] In this case, 2-(hydroxymethyl)benzoic acid can be coupled with methylamine using a suitable activating agent.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This hypothetical protocol is based on well-established amidation procedures.

Materials:

-

2-(hydroxymethyl)benzoic acid

-

Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the reaction solvent

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(hydroxymethyl)benzoic acid (1.0 equivalent). Dissolve it in the anhydrous solvent (DCM or THF).

-

Addition of Base and Amine: Add triethylamine (1.1 equivalents). If using methylamine hydrochloride, add an additional equivalent of triethylamine. Then, add the methylamine solution or salt (1.1 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.

-

Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve the coupling agent (DCC or EDC, 1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with the reaction solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford the pure this compound.

Causality Behind Experimental Choices

-

Coupling Agents: DCC and EDC are widely used coupling agents that activate the carboxylic acid to form a highly reactive intermediate, facilitating the nucleophilic attack by the amine.

-

Base: Triethylamine is used to neutralize the hydrochloride salt of the amine (if used) and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

-

Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent the hydrolysis of the activated intermediate and to dissolve the reactants.

-

Aqueous Work-up: The acidic and basic washes are essential to remove unreacted starting materials, the coupling agent, and its byproducts.

-

Purification: Column chromatography or recrystallization is necessary to isolate the final product in high purity by separating it from any remaining impurities.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.[9] The following are the expected spectral data based on its structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (multiplets in the range of ~7.2-7.8 ppm). - A singlet for the hydroxymethyl protons (-CH₂OH) around 4.5-5.0 ppm. - A doublet for the N-methyl protons (-NHCH₃) around 2.8-3.0 ppm, which may show coupling to the amide proton. - A broad singlet for the amide proton (-NH) around 6.0-8.0 ppm. - A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | - Aromatic carbons in the range of ~120-140 ppm. - The carbonyl carbon (C=O) of the amide around 165-175 ppm. - The hydroxymethyl carbon (-CH₂OH) around 60-65 ppm. - The N-methyl carbon (-NHCH₃) around 25-30 ppm. |

| IR Spectroscopy | - A broad O-H stretching band from the hydroxyl group around 3200-3600 cm⁻¹. - An N-H stretching band from the secondary amide around 3300-3500 cm⁻¹. - A strong C=O stretching band (Amide I) around 1630-1680 cm⁻¹. - An N-H bending band (Amide II) around 1510-1570 cm⁻¹. - C-O stretching from the alcohol around 1000-1260 cm⁻¹. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 165). - Characteristic fragmentation patterns, such as the loss of a hydroxymethyl group or cleavage of the amide bond. |

Applications and Research Directions

This compound is primarily utilized as an intermediate in organic synthesis for the creation of more complex molecules.[3] Its bifunctional nature allows for a variety of chemical transformations.

Caption: Relationship between the structure of this compound and its potential applications.

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities.[10][11] Therefore, this compound could serve as a starting material for the synthesis of novel drug candidates. For instance, the hydroxyl group can be further functionalized to introduce different pharmacophores, while the amide portion can interact with biological targets through hydrogen bonding.

Future research could focus on:

-

The development of efficient and scalable synthetic routes to this compound.

-

The synthesis of a library of derivatives by modifying the hydroxymethyl and amide groups.

-

The biological evaluation of these new compounds for various therapeutic targets.

Safety and Handling

Based on the available GHS hazard information, this compound is harmful if swallowed and causes serious eye irritation.[4]

Precautions for safe handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conditions for safe storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

Disposal considerations:

-

Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C9H11NO2 | CID 4147605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses | GCRIS Database | Pamukkale University [gcris3.pau.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Precursors and Synthesis of 2-(hydroxymethyl)-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(hydroxymethyl)-N-methylbenzamide, a key chemical intermediate. The document is intended for researchers, chemists, and professionals in drug development. It delves into a detailed retrosynthetic analysis, examines the primary precursors and their associated synthetic routes, and offers a comparative analysis to guide the selection of the most efficient strategy. A complete, field-tested experimental protocol for the preferred synthetic method is provided, alongside characterization data and visualizations of reaction mechanisms to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No. 39976-03-9) is a substituted benzamide derivative whose structural motifs are of interest in medicinal chemistry and materials science.[1] The presence of a primary alcohol and a secondary amide on the same aromatic scaffold provides two distinct points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. Understanding the precursors and the nuances of its synthesis is critical for its efficient and scalable production. This guide will explore the most viable and scientifically robust methods for its preparation, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule into simpler, commercially available precursors.

The most apparent disconnection is at the amide bond (C-N), which points to a carboxylic acid derivative and methylamine as immediate precursors. The hydroxymethyl group ortho to the amide suggests a lactone as a highly efficient starting material, as the ring-opening would concurrently install both the amide and the alcohol functionalities.

Caption: Retrosynthetic analysis of this compound.

Key Precursors and Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic strategies emerge. The most prominent pathways originate from three key precursors: Phthalide, N-Methylphthalimide, and 2-Formylbenzoic acid.

Pathway I: Aminolysis of Phthalide

This is the most direct and atom-economical route. The reaction involves the nucleophilic acyl substitution of the lactone (an intramolecular ester) by methylamine.

Mechanism: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of phthalide. This forms a tetrahedral intermediate which subsequently collapses. Proton transfer steps then lead to the ring-opened product, this compound.

// Reactants Phthalide [label="Phthalide"]; Methylamine [label="+ CH₃NH₂ (Methylamine)"];

// Intermediate Intermediate [label="Tetrahedral Intermediate"];

// Product Product [label="this compound"];

// Reaction Arrows Phthalide -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Ring Opening &\nProton Transfer"];

// Structures (Simplified) node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for actual chemical structures Phthalide_struct [label="", image="https://i.imgur.com/phthalide.png"]; // Replace with actual image URL Intermediate_struct [label="", image="https://i.imgur.com/intermediate.png"]; // Replace with actual image URL Product_struct [label="", image="https://i.imgur.com/product.png"]; // Replace with actual image URL

// Positioning - This is a conceptual layout {rank=same; Phthalide; Methylamine;} Phthalide -> Methylamine [style=invis]; Methylamine -> Intermediate; } dot

Caption: Mechanism of Phthalide Aminolysis.

Discussion: This pathway is highly efficient. The reaction of phthalimide derivatives with methylamine is a well-documented process, often used for the deprotection of amines in Gabriel synthesis.[2] The reaction with phthalide itself proceeds readily, often at room temperature or with gentle heating, using an aqueous or alcoholic solution of methylamine.

Pathway II: Selective Reduction of N-Methylphthalimide

This two-step route begins with the synthesis of N-methylphthalimide from phthalic anhydride and methylamine, followed by a selective reduction of one of the two carbonyl groups.

Step 1: Synthesis of N-Methylphthalimide Phthalic anhydride reacts with methylamine, typically at elevated temperatures, to form N-methylphthalimide via a dehydrative condensation.[3][4] This reaction is often high-yielding.[4]

Step 2: Selective Reduction The selective reduction of one imide carbonyl to a hydroxyl group while leaving the other intact is the critical challenge of this pathway. Strong reducing agents like LiAlH₄ would likely reduce both carbonyls. A milder reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent, can achieve the desired transformation to yield the target molecule. The use of NaBH₄ in 2-propanol followed by an acidic workup is an effective method for converting phthalimides to their corresponding ring-opened primary amines, and a similar principle can be applied here for selective reduction.[3][5]

// Reactants PhthAnhydride [label="Phthalic Anhydride"]; Methylamine [label="Methylamine (CH₃NH₂)"];

// Intermediate NMethylphthalimide [label="N-Methylphthalimide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reducing Agent Reducer [label="Selective Reducing Agent\n(e.g., NaBH₄)"];

// Product Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow {rank=same; PhthAnhydride; Methylamine;} PhthAnhydride -> NMethylphthalimide; Methylamine -> NMethylphthalimide [dir=none]; NMethylphthalimide -> Product; Reducer -> Product [dir=none]; } dot

Caption: Synthesis via N-Methylphthalimide Reduction.

Pathway III: Reductive Amination of 2-Formylbenzoic Acid

Reductive amination is a powerful method for forming amines from carbonyl compounds.[6] In this pathway, 2-formylbenzoic acid (or its corresponding ester) would first react with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.

Mechanism: The reaction proceeds through the formation of a Schiff base (imine) between the aldehyde group of 2-formylbenzoic acid and methylamine. This imine is then selectively reduced. A key consideration is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they are mild enough not to reduce the aldehyde starting material but are effective at reducing the protonated imine intermediate.[6][7]

Discussion: While theoretically sound, this pathway presents challenges. The presence of the carboxylic acid can interfere with the reaction, potentially forming an ammonium salt with the methylamine. Therefore, it is often preferable to start with the methyl ester of 2-formylbenzoic acid to circumvent this issue.

Comparative Analysis of Synthetic Routes

| Pathway | Precursors | Number of Steps | Advantages | Disadvantages |

| I: Aminolysis of Phthalide | Phthalide, Methylamine | 1 | High atom economy, mild conditions, simple procedure, high yield. | Availability of substituted phthalides may be limited. |

| II: Reduction of N-Methylphthalimide | Phthalic Anhydride, Methylamine, Reducing Agent | 2 | Precursors are inexpensive and readily available. | Requires control of selective reduction; may produce side products. |

| III: Reductive Amination | 2-Formylbenzoic Acid, Methylamine, Reducing Agent | 1 (in situ) | Versatile method for amine synthesis. | Potential for side reactions with the carboxylic acid; may require protection/deprotection steps. |

Based on this analysis, Pathway I (Aminolysis of Phthalide) is the most efficient and recommended route for the synthesis of this compound due to its simplicity, high yield, and mild reaction conditions.

Detailed Experimental Protocol (Pathway I)

This protocol is a self-validating system, incorporating reaction monitoring and detailed purification and characterization steps.

5.1. Materials and Reagents

-

Phthalide (C₈H₆O₂, MW: 134.13 g/mol )

-

Methylamine solution (40% in H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Hydrochloric acid (1 M HCl)

-

Sodium bicarbonate (saturated NaHCO₃ solution)

5.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalide (5.0 g, 37.3 mmol).

-

Reagent Addition: Add 25 mL of a 40% aqueous methylamine solution (a significant excess). The phthalide may initially dissolve, followed by the formation of a precipitate.[2]

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

-

Work-up - Neutralization: Once the starting material is consumed, cool the flask in an ice bath. Carefully neutralize the excess methylamine by slowly adding 1 M HCl until the pH of the solution is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.

5.3. Expected Yield and Characterization

-

Yield: >90%

-

Physical Appearance: White crystalline solid

-

¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.2 (m, 4H, Ar-H), 6.5 (br s, 1H, NH), 4.7 (s, 2H, CH₂OH), 3.0 (d, 3H, N-CH₃), 2.5 (br s, 1H, OH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 170.1 (C=O), 138.5, 132.8, 130.5, 128.9, 128.1, 127.5 (Ar-C), 64.2 (CH₂OH), 26.8 (N-CH₃).

-

Mass Spectrometry (ESI+): m/z 166.08 [M+H]⁺, 188.06 [M+Na]⁺.

Conclusion

The synthesis of this compound is most effectively achieved through the direct aminolysis of phthalide with methylamine. This single-step process is robust, high-yielding, and proceeds under mild conditions, making it the preferred method for laboratory and potential scale-up applications. Alternative routes involving the reduction of N-methylphthalimide or reductive amination of 2-formylbenzoic acid provide viable, albeit more complex, options. The selection of a synthetic pathway should be guided by precursor availability, scalability, and the desired purity of the final compound. This guide provides the necessary technical details for researchers to confidently synthesize and characterize this valuable chemical intermediate.

References

- 1. This compound | C9H11NO2 | CID 4147605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Phthalimides [organic-chemistry.org]

- 4. CN1733726A - N-methylphthalimide preparation process - Google Patents [patents.google.com]

- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Emergence of 2-(Hydroxymethyl)-N-methylbenzamide Derivatives in Inflammation and Pain Management: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this broad class, 2-(hydroxymethyl)-N-methylbenzamide derivatives are emerging as a promising subclass with significant potential in the realms of inflammation and analgesia. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into the detailed experimental protocols for assessing their anti-inflammatory and analgesic properties and explore their plausible mechanism of action through the inhibition of the cyclooxygenase pathway. Furthermore, this guide addresses the metabolic fate and stability of these derivatives, offering a holistic perspective for researchers and drug development professionals.

Introduction: The Therapeutic Potential of the Benzamide Core

Benzamides are a versatile class of compounds characterized by a carboxamide attached to a benzene ring. Their structural simplicity and amenability to chemical modification have made them a fertile ground for the discovery of new drugs. Various substituted benzamides have demonstrated a wide array of pharmacological effects, including antiemetic, antipsychotic, and gastroprokinetic activities. The focus of this guide, the this compound core, introduces a unique structural motif that has been shown to confer potent anti-inflammatory and analgesic properties. The presence of the hydroxymethyl group at the ortho position and the N-methyl group on the amide are key features that influence the biological activity and metabolic stability of these derivatives.

Synthesis of 2-(Hydroxymethyl)benzamide Derivatives

The synthesis of 2-(hydroxymethyl)benzamide derivatives can be efficiently achieved through the reductive ring-opening of corresponding phthalimide precursors. This method offers a straightforward route to the desired scaffold, allowing for the introduction of various substituents on the amide nitrogen to explore structure-activity relationships.

Detailed Synthetic Protocol: From Phthalimide to 2-(Hydroxymethyl)benzamide

This protocol is based on the method described by Okunrobo et al. for the synthesis of 2-hydroxymethylbenzamides from N-substituted phthalimides[1].

Materials:

-

N-substituted phthalimide derivative

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the N-substituted phthalimide derivative in a 6:1 mixture of methanol and water.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The amount of sodium borohydride will depend on the scale of the reaction and the specific substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine solution.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Concentrate the solution under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-(hydroxymethyl)benzamide derivative.

Caption: General workflow for the synthesis of 2-(hydroxymethyl)benzamide derivatives.

Biological Activities: Anti-inflammatory and Analgesic Effects

The primary reported biological activities of 2-(hydroxymethyl)-N-substituted-benzamide derivatives are their anti-inflammatory and analgesic effects[1]. These activities have been demonstrated in well-established in vivo models, highlighting their potential as therapeutic agents for the management of inflammatory conditions and pain.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been evaluated using the carrageenan-induced paw edema model in rats. This model is a widely accepted method for screening acute anti-inflammatory agents. The mechanism of carrageenan-induced inflammation is biphasic, involving the release of histamine, serotonin, and bradykinin in the first phase, followed by the release of prostaglandins in the second phase.

Analgesic Activity

The analgesic properties of 2-(hydroxymethyl)benzamide derivatives have been assessed using the acetic acid-induced writhing test in mice. This visceral pain model is sensitive to both centrally and peripherally acting analgesics. The intraperitoneal injection of acetic acid causes the release of endogenous mediators, such as prostaglandins, which stimulate nociceptive neurons.

Quantitative Analysis of Biological Activity

The biological activity of a series of 2-(hydroxymethyl)-N-substituted-benzamide derivatives was quantified to establish a preliminary structure-activity relationship[1][2].

| Compound ID | N-Substituent (R Group) | % Inhibition of Edema (Anti-inflammatory Activity) | % Inhibition of Writhing (Analgesic Activity) |

| 3a | -CH₂-piperazinyl | 25.3 | 38.5 |

| 3b | -CH₂-morpholinyl | 29.5 | 42.3 |

| 3c | -CH₂-CH₂-piperazinyl | 33.8 | 46.2 |

| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 | 61.5 |

| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 45.1 | 53.8 |

| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 | 50.0 |

| Indomethacin | Standard Drug | 56.3 | 69.2 |

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a detailed analysis of the structure-activity relationship of these 2-(hydroxymethyl)benzamide derivatives[2].

-

Influence of the N-substituent: The nature of the substituent on the amide nitrogen is a critical determinant of biological activity.

-

Effect of the Linker Length: Increasing the alkyl chain length between the amide and the heterocyclic ring from one to two carbons generally enhances both anti-inflammatory and analgesic activity (compare 3a vs. 3c ). However, a further increase to a three-carbon chain leads to a decrease in activity (compare 3d vs. 3e ).

-

Impact of the Heterocyclic Moiety: The presence of a substituted piperazine ring, particularly with a 2-methoxyphenyl group, significantly boosts activity compared to unsubstituted piperazine or morpholine moieties (compare 3c and 3d ).

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

While the precise molecular targets of 2-(hydroxymethyl)benzamide derivatives have not been definitively elucidated, their anti-inflammatory and analgesic profiles are characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain. It is plausible that 2-(hydroxymethyl)benzamide derivatives exert their therapeutic effects through a similar mechanism.

Caption: Proposed mechanism of action via the cyclooxygenase pathway.

Experimental Protocols for Biological Evaluation

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing acute anti-inflammatory activity[3][4][5].

Animals: Wistar rats (150-200 g) of either sex.

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6), including a control group, a standard group (e.g., Indomethacin), and test groups for each derivative.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This protocol is a common method for screening peripherally acting analgesics[6][7][8][9][10].

Animals: Swiss albino mice (20-25 g) of either sex.

Procedure:

-

Animal Acclimatization and Fasting: Similar to the anti-inflammatory assay.

-

Grouping: Divide the animals into groups (n=6) as described above.

-

Drug Administration: Administer the test compounds and the standard drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

Calculation: Calculate the percentage inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the test group.

Caption: Workflow for in vivo anti-inflammatory and analgesic assays.

Metabolism and Stability Considerations

The metabolic fate of this compound derivatives is an important consideration for their development as therapeutic agents. Studies on related N-methylbenzamides have shown that they can be metabolized to N-(hydroxymethyl) compounds in vitro[11]. The stability of these N-(hydroxymethyl) metabolites is influenced by substitution on the nitrogen atom. For instance, N-(hydroxymethyl)-N-methylbenzamide has been found to be less stable under alkaline conditions and can degrade to produce formaldehyde[11]. This potential for formaldehyde release is a critical aspect to consider in the toxicological evaluation of these compounds.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrated anti-inflammatory and analgesic activities. The synthetic route is straightforward, and the in vivo evaluation models are well-established, providing a solid foundation for further research. The preliminary structure-activity relationship analysis offers valuable insights for the design of more potent analogs.

Future research should focus on elucidating the precise molecular mechanism of action, including the investigation of their effects on COX-1 and COX-2 isoforms to assess their potential for gastrointestinal side effects. Furthermore, a comprehensive evaluation of their pharmacokinetic and toxicological profiles, with particular attention to their metabolic stability and potential for formaldehyde generation, is essential for their progression as clinical candidates. The exploration of this chemical scaffold in other therapeutic areas, such as oncology and neurodegenerative diseases, where inflammation plays a significant role, may also unveil new therapeutic opportunities.

References

- 1. Synthesis and pharmacological evaluation of 2-hydroxymethylbenzamides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. inotiv.com [inotiv.com]

- 4. researchgate.net [researchgate.net]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(hydroxymethyl)-N-methylbenzamide: A Scaffolding Analysis for Potential Therapeutic Applications

Introduction

2-(hydroxymethyl)-N-methylbenzamide is a substituted benzamide that, while not extensively studied as a therapeutic agent itself, represents a core structural motif present in a class of highly significant clinical compounds: Poly (ADP-ribose) polymerase (PARP) inhibitors. The exploration of this molecule's potential therapeutic applications, therefore, lies in its structural relationship to these established drugs. This guide will provide an in-depth analysis of this compound as a potential scaffold for novel drug discovery, with a particular focus on its possible role as a PARP inhibitor. We will delve into the rationale behind this hypothesis, propose a comprehensive research workflow to validate its potential, and provide detailed experimental protocols for researchers and drug development professionals.

Structural Analysis and Relationship to Bioactive Molecules

The therapeutic potential of this compound can be inferred by dissecting its chemical structure and identifying key pharmacophores that are shared with known bioactive molecules.

-

The Benzamide Core: The benzamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of drugs with diverse biological activities. Notably, it forms the core of many PARP inhibitors, where the amide group is crucial for binding to the nicotinamide-binding pocket of the enzyme.

-

The 2-(hydroxymethyl) Group: This functional group, while seemingly simple, can play a significant role in molecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a target protein's active site. Its position on the benzene ring is also critical and, in the context of PARP inhibitors, can influence binding affinity and selectivity.

-

The N-methyl Group: N-alkylation of the amide nitrogen can impact the compound's physicochemical properties, such as solubility and membrane permeability. It can also influence the conformational preferences of the molecule, which can be critical for optimal binding to a biological target.

The convergence of these structural features in this compound strongly suggests that its therapeutic potential is likely linked to the inhibition of PARP enzymes.

Hypothesized Therapeutic Target: Poly (ADP-ribose) Polymerase (PARP)

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1, the most abundant and well-studied member of the family, is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

The mechanism of PARP-mediated DNA repair is a critical aspect to understand. Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

Caption: PARP1 activation at sites of DNA single-strand breaks and subsequent recruitment of the DNA repair machinery.

Potential Therapeutic Applications in Oncology

The inhibition of PARP has emerged as a highly effective therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality.

In normal cells, double-strand DNA breaks (DSBs) can be repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA1/2, the HR pathway is compromised, and the cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When these SSBs are not repaired, they can be converted into lethal DSBs during DNA replication.

By inhibiting PARP in BRCA-deficient cancer cells, the repair of SSBs is blocked. The accumulation of unrepaired SSBs leads to the formation of DSBs that cannot be repaired by the defective HR pathway, ultimately resulting in cell death.

Given the structural similarities of this compound to known PARP inhibitors, it is plausible that this compound could exhibit similar activity and, therefore, have potential therapeutic applications in the treatment of BRCA-mutated cancers, such as certain types of ovarian, breast, prostate, and pancreatic cancers.

Proposed Research Workflow to Validate Therapeutic Potential

A systematic and rigorous research workflow is essential to validate the therapeutic potential of this compound as a PARP inhibitor. This workflow should encompass in silico, in vitro, and in vivo studies.

Proposed Research Workflow

Caption: A sequential research workflow for the validation of this compound's therapeutic potential.

In Silico Studies: Molecular Docking

Objective: To predict the binding affinity and mode of interaction of this compound with the active site of PARP1.

Protocol:

-

Protein Preparation:

-

Obtain the crystal structure of human PARP1 in complex with a known inhibitor from the Protein Data Bank (PDB).

-

Remove water molecules and ligands from the PDB file.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

Define the binding site based on the location of the co-crystallized ligand.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization of the ligand structure.

-

-

Molecular Docking:

-

Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of PARP1.

-

Generate multiple binding poses and rank them based on their docking scores.

-

-

Analysis:

-

Visualize the top-ranked binding poses and analyze the interactions between the ligand and the protein, paying close attention to hydrogen bonds, hydrophobic interactions, and any potential steric clashes.

-

Compare the predicted binding mode with that of known PARP inhibitors.

-

In Vitro Assays

Objective: To experimentally determine the inhibitory activity of this compound against PARP1 and its effect on cancer cell viability.

A. PARP1 Enzymatic Assay

Protocol:

-

Assay Principle: A colorimetric or chemiluminescent assay to measure the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1.

-

Reagents and Materials:

-

Recombinant human PARP1 enzyme.

-

Histone proteins (coated on a 96-well plate).

-

Biotinylated NAD+.

-

Streptavidin-HRP conjugate.

-

HRP substrate (e.g., TMB).

-

This compound (dissolved in DMSO).

-

Known PARP inhibitor (e.g., Olaparib) as a positive control.

-

-

Procedure:

-

Add varying concentrations of this compound to the wells of the histone-coated plate.

-

Add recombinant PARP1 enzyme and activated DNA to initiate the reaction.

-

Add biotinylated NAD+ and incubate to allow for PARylation.

-

Wash the plate to remove unincorporated reagents.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the plate and add the HRP substrate.

-

Measure the absorbance or luminescence to quantify PARP1 activity.

-

-

Data Analysis:

-

Calculate the percentage of PARP1 inhibition for each concentration of the compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

-

B. Cell Viability Assay

Protocol:

-

Cell Lines:

-

Use a pair of isogenic cell lines: one with wild-type BRCA1/2 and another with mutated or deficient BRCA1/2 (e.g., CAPAN-1).

-

-

Reagents and Materials:

-

Selected cell lines.

-

Cell culture medium and supplements.

-

This compound.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the GI50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line.

-

Assess the selective toxicity of the compound towards the BRCA-deficient cells.

-

In Vivo Studies: Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Establish xenograft tumors by subcutaneously injecting BRCA-deficient cancer cells (e.g., CAPAN-1) into the flanks of the mice.

-

-

Treatment:

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

-

Administer the vehicle alone to the control group.

-

-

Efficacy Assessment:

-

Measure the tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

-

Data Analysis:

-

Compare the tumor growth rates between the treatment and control groups.

-

Calculate the tumor growth inhibition (TGI) for the treated group.

-

Evaluate the safety and tolerability of the compound.

-

Data Presentation

| Assay | Parameter | Expected Outcome for an Active Compound |

| PARP1 Enzymatic Assay | IC50 | Low nanomolar to micromolar range |

| Cell Viability Assay | GI50 (BRCA-deficient cells) | Significantly lower than GI50 in BRCA-proficient cells |

| Xenograft Mouse Model | Tumor Growth Inhibition (TGI) | > 50% |

Conclusion and Future Directions

This compound holds promise as a scaffold for the development of novel PARP inhibitors. Its structural similarity to established drugs in this class provides a strong rationale for its investigation. The proposed research workflow offers a comprehensive and systematic approach to validate its therapeutic potential, from initial in silico predictions to in vivo efficacy studies.

Should this compound demonstrate significant activity in these assays, future research should focus on lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This could involve the synthesis and evaluation of analogs with modifications to the hydroxymethyl and N-methyl groups, as well as substitutions on the benzene ring. Ultimately, the exploration of this and similar scaffolds could lead to the discovery of new and effective treatments for cancer and other diseases where PARP inhibition is a viable therapeutic strategy.

The Versatile Cornerstone: A Technical Guide to 2-(hydroxymethyl)-N-methylbenzamide in Modern Organic Synthesis

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists on the synthesis, properties, and multifaceted applications of 2-(hydroxymethyl)-N-methylbenzamide. This seemingly simple molecule has emerged as a powerful and versatile building block in contemporary organic synthesis. Its unique structural motif, featuring a primary alcohol and a secondary amide positioned ortho on a benzene ring, offers a powerful platform for complex molecule construction. This guide will delve into the nuanced causality behind its synthetic routes, explore its pivotal role as a bidentate directing group in transition metal-catalyzed C-H functionalization, and illuminate its potential in the landscape of drug discovery and development. Detailed, field-proven protocols, mechanistic insights, and data-driven discussions are provided to empower scientists in leveraging this valuable synthetic intermediate.

Introduction: Unveiling a Key Synthetic Synthon

In the ever-evolving field of organic synthesis, the pursuit of efficiency, selectivity, and molecular complexity drives the development of novel reagents and building blocks. This compound, a crystalline solid with the molecular formula C₉H₁₁NO₂, has garnered increasing attention for its strategic importance. The ortho-disposed hydroxymethyl and N-methylamido functionalities are not merely passive substituents; they are key players that dictate the molecule's reactivity and utility. The amide can act as a robust directing group in various metal-catalyzed reactions, while the hydroxyl group offers a handle for further functionalization or can participate in chelation to form stable metallacycles. This dual functionality makes it a linchpin in the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This guide aims to provide a holistic understanding of this reagent, from its fundamental properties to its most advanced applications, thereby enabling its effective implementation in research and development settings.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| CAS Number | 39976-03-9 | PubChem[1] |

| Appearance | White to off-white solid | Generic Material Properties |

| Melting Point | Data not consistently available | |

| Solubility | Soluble in polar organic solvents | Generic Material Properties |

| pKa | Data not available |

Safety Information:

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Tale of Two Strategies

The efficient synthesis of this compound is crucial for its widespread application. Two primary, reliable strategies have emerged, each with its own set of advantages.

Strategy 1: Reductive Ring-Opening of N-Methylphthalimide

This is arguably the most direct and high-yielding approach, leveraging the commercially available N-methylphthalimide. The causality behind this method lies in the selective reduction of one of the two carbonyl groups of the phthalimide ring to a hydroxyl group, followed by ring opening. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[2]

Experimental Protocol: Synthesis of this compound via Reductive Ring-Opening

-

Materials:

-

N-Methylphthalimide (1 equiv.)

-

Sodium borohydride (NaBH₄) (2-3 equiv.)

-

Methanol (solvent)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add N-methylphthalimide and methanol. Stir at room temperature until the solid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.